molecular formula C6H11N5O B13630604 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13630604
M. Wt: 169.19 g/mol
InChI Key: KDVNEPSNXFMACC-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves the reaction of a triazole derivative with a suitable amine. One common method is the reaction of 1H-1,2,4-triazole with 2-chloro-N-methylpropanamide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole N-oxide, while reduction can produce a triazole amine derivative .

Scientific Research Applications

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

2-(methylamino)-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C6H11N5O/c1-8-5(6(7)12)2-11-4-9-3-10-11/h3-5,8H,2H2,1H3,(H2,7,12)

InChI Key

KDVNEPSNXFMACC-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=NC=N1)C(=O)N

Origin of Product

United States

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